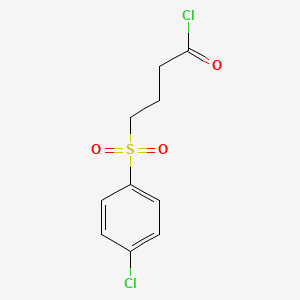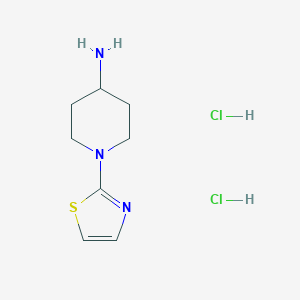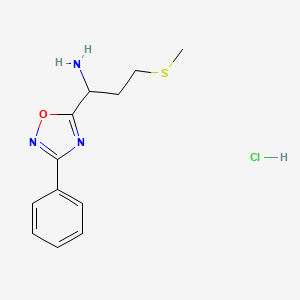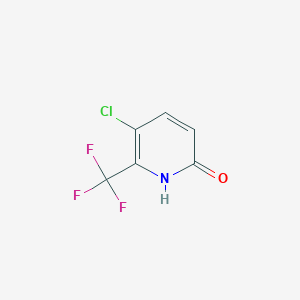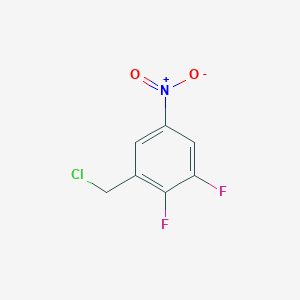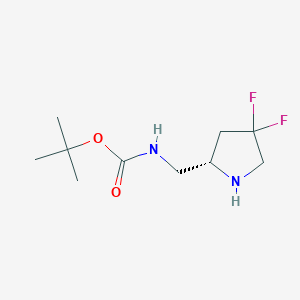
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine
Übersicht
Beschreibung
The compound “(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc-aminomethyl” part suggests the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group. The “S” denotes the stereochemistry of the compound, indicating it’s the “S” (sinister, from Latin) or left isomer .
Molecular Structure Analysis
The molecular structure would be based on the pyrrolidine ring, with a Boc-protected aminomethyl group at the 2-position and two fluorine atoms at the 4-position. The “S” configuration would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis
As for the chemical reactions, the Boc group is often used in organic synthesis to protect amines, and it can be removed under acidic conditions. Therefore, one potential reaction could be the deprotection of the Boc group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the Boc group might increase the overall molecular weight and size of the molecule .Wissenschaftliche Forschungsanwendungen
Building Blocks for Pseudopeptide Synthesis
One application of related Boc-protected compounds is as building blocks for the synthesis of peptidomimetics and scaffolds for combinatorial chemistry. An example is the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives. These compounds have shown promise in the efficient synthesis of AmAbz-containing branched pseudopeptides, demonstrating the versatility of Boc-protected aminomethyl compounds in peptide chemistry (Pascal et al., 2000).
Suzuki-Miyaura Cross-Coupling Reactions
Potassium Boc-protected aminomethyltrifluoroborate, acting as a primary aminomethyl equivalent, has been successfully synthesized and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results. This showcases the compound's utility in facilitating efficient cross-coupling reactions, a cornerstone in organic synthesis (Molander & Shin, 2011).
Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, Fmoc and Boc groups are primary protective groups for the α-amino function. The use of a safety-catch linker such as 2-Methoxy-4-methylsulfinylbenzyl Alcohol demonstrates the critical role of Boc protection in solid-phase peptide synthesis (SPPS), allowing for the stable combination of Fmoc and Boc groups and facilitating on-resin cyclization and disulfide formation without common organic reagents (Nandhini et al., 2022).
Spectroscopic Properties and Computational Studies
The molecular modeling and computational study of 4-(Boc-amino) pyridine, which shares a structural motif with (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, highlights the importance of such compounds in understanding conformational properties and spectroscopic characteristics. These studies provide insights into the electronic properties, absorption wavelengths, excitation energy, and nonlinear optical (NLO) properties of Boc-protected compounds, contributing to the development of materials with specific electronic and optical properties (Vural, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAAHJOSNDLHV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127794 | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine | |
CAS RN |
1363384-66-0 | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363384-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



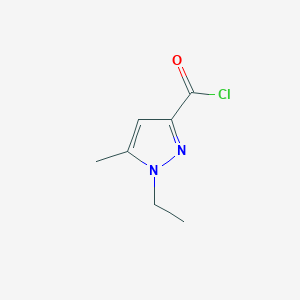
![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

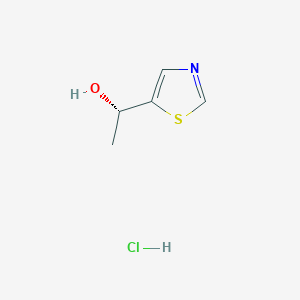
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)



![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
